molecular formula C6H7BrO B13146096 2-(Bromomethyl)-3-methylfuran

2-(Bromomethyl)-3-methylfuran

Cat. No.: B13146096
M. Wt: 175.02 g/mol
InChI Key: KFZGZAACLNTBSE-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-3-methylfuran is a brominated furan derivative with the molecular formula C6H7BrO and a molecular weight of 175.02 g/mol . This compound is categorized as a high-purity Heterocyclic Building Block, making it a valuable reagent for chemical synthesis and pharmaceutical research . The core research value of this compound lies in its molecular structure, which features a reactive bromomethyl group on a methylated furan ring. The furan ring is a common motif in medicinal chemistry and material science, and the bromomethyl group serves as a versatile handle for further functionalization, enabling nucleophilic substitution and carbon-carbon bond-forming reactions . For instance, related bromomethylfuran compounds are key intermediates in the synthesis of complex molecules like isomeric acetylfurancarbaldehydes and their adamantanyl analogs, which are of interest in advanced chemical research . Researchers utilize such brominated furans as critical precursors in the development of novel chemical entities. The presence of the methyl substituent on the furan ring can influence the compound's electronic properties and metabolic pathways, as seen in studies on simpler analogs like 2-methylfuran and 3-methylfuran, which are investigated for their toxicological profiles and bioactivation mechanisms . This product is offered with a typical purity of 98% and is intended for research and development purposes only . It is not approved for human, diagnostic, or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(bromomethyl)-3-methylfuran
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrO/c1-5-2-3-8-6(5)4-7/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZGZAACLNTBSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity Profiles and Mechanistic Investigations of 2 Bromomethyl 3 Methylfuran

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The bromomethyl group attached to the furan (B31954) ring is a primary site for nucleophilic substitution reactions. The bromine atom, being a good leaving group, facilitates the attack of various nucleophiles, leading to a diverse range of functionalized furan derivatives. scbt.com This reactivity is analogous to that of other bromomethyl-substituted furans, which are known to be versatile intermediates in organic synthesis. smolecule.com

The bromomethyl group in furan derivatives readily reacts with a wide array of nucleophiles. Research on analogous compounds, such as ethyl 4-(1,2,3-thiadiazol-4-yl)-5-(bromomethyl)furan-2-carboxylate, has demonstrated successful substitution reactions with N-, S-, O-, and P-nucleophiles. researchgate.net For instance, reactions with sodium acetate (B1210297) provide the corresponding acetoxy derivative, while reactions with sodium N,N-diethyldithiocarbamate yield the thioester. researchgate.net Similarly, other bromomethyl furans have been shown to react with amines, thiols, and alkoxides to form a variety of derivatives. smolecule.com The high reactivity of the bromomethyl group is a key feature, allowing for the construction of more complex molecular architectures. smolecule.com

A study on a related compound, ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate, showed that substitution of the bromine with an acetoxy group occurs with sodium acetate in acetic acid. researchgate.net However, stronger bases like phenolates can lead to decomposition of the furan ring system, a challenge that can sometimes be overcome by using phase transfer catalysts. researchgate.net

Table 1: Examples of Nucleophilic Substitution Reactions on Bromomethylfurans

Nucleophile Type Reagent Example Product Type Reference
O-Nucleophile Sodium Acetate Acetoxyfuran researchgate.net
S-Nucleophile Sodium N,N-diethyldithiocarbamate Dithiocarbamate researchgate.net
N-Nucleophile Amines Aminomethylfuran smolecule.com
P-Nucleophile Triphenylphosphine Phosphonium (B103445) Salt acs.org

While specific stereochemical studies on 2-(bromomethyl)-3-methylfuran are not extensively documented in the reviewed literature, the reactions of similar allylic-type bromides generally proceed through mechanisms that can have stereochemical implications, such as S(_N)2 or S(_N)2' pathways. In the context of related systems, such as the phosphine-catalyzed hexamerization of 2-(bromomethyl)acrylates, the stereochemistry of the products is highly controlled, forming specific stereocenters. acs.org The anchimeric assistance from adjacent heteroatoms, like selenium in 2-bromomethyl-1,3-thiaselenole, can also dictate the stereochemical outcome of nucleophilic substitutions by forming cyclic intermediates. researchgate.net

Kinetic studies on the nucleophilic substitution of bromomethylfurans are not widely available. However, the high reactivity of these compounds suggests that the reactions are generally thermodynamically favorable and proceed with relatively low activation energies. The rate of reaction is influenced by factors such as the nature of the nucleophile, the solvent, and the presence of any catalysts. For instance, the choice of solvent can impact reaction kinetics and product purity. In related systems, kinetic studies of similar reactions, like the Tsuji-Trost reaction, have been conducted using fluorescence to monitor reaction progress, revealing complex kinetic profiles. pitt.edu

Electrophilic Aromatic Substitution on the Furan Ring System

The furan ring is an electron-rich aromatic system and is susceptible to electrophilic attack. The substituents on the ring, in this case, a methyl group and a bromomethyl group, will influence the position and rate of these reactions.

In electrophilic aromatic substitution of furan, the attack generally occurs at the C2 or C5 position, as the carbocation intermediates formed are more stabilized by the ring oxygen. For 2-substituted furans, electrophilic attack typically occurs at the C5 position due to greater stabilization of the corresponding carbocation. mdpi.com In this compound, the C5 position is the most likely site for electrophilic attack. The methyl group at the C3 position is an activating group and would further favor substitution at the adjacent C2 and C4 positions. However, the bromomethyl group at C2 is deactivating, and the C5 position remains the most electronically favorable site for substitution.

Elimination Reactions Involving the Bromomethyl Group

The bromomethyl group of this compound can undergo elimination reactions, typically dehydrobromination, in the presence of a base to form an exocyclic double bond. This process is analogous to the E1 or E2 mechanisms observed in other alkyl halides. mgscience.ac.inlibretexts.org The choice of base and reaction conditions can influence the predominant pathway.

Strong, non-nucleophilic bases are often employed to favor elimination over substitution. For example, heating a halogenoalkane with ethanolic sodium hydroxide (B78521) typically promotes elimination. savemyexams.com In the case of this compound, such a reaction would be expected to yield 3-methyl-2-methylenefuran. The mechanism would likely follow an E2 pathway, which is a single-step, concerted reaction where the base abstracts a proton from the methyl group at the same time the bromide ion leaves. libretexts.org The rate of this bimolecular reaction is dependent on the concentration of both the substrate and the base. mgscience.ac.in

The stereochemistry of E2 reactions is a critical aspect, with a preference for an anti-periplanar arrangement of the proton being abstracted and the leaving group. mgscience.ac.in While this is less of a constraint for an acyclic substrate like this compound compared to cyclic systems, it remains a key feature of the mechanism.

In related systems, dehydrobromination is a key step. For instance, the synthesis of dimethyl α-(bromomethyl) fumarate (B1241708) involves the dehydrobromination of an intermediate dibromide using triethylamine. sctunisie.org This highlights the utility of amine bases in facilitating such elimination reactions.

Reaction Type Reagent/Conditions Expected Product Plausible Mechanism
DehydrobrominationEthanolic Sodium Hydroxide, Heat3-Methyl-2-methylenefuranE2 Elimination libretexts.orgsavemyexams.com
DehydrobrominationTriethylamine (or other amine base)3-Methyl-2-methylenefuranE2 Elimination sctunisie.org

Cyclization and Rearrangement Processes

The structure of this compound provides opportunities for both intramolecular cyclization and skeletal rearrangements, leading to the formation of more complex heterocyclic systems. rsc.orgnih.gov

Cyclization Reactions:

Intramolecular cyclization can occur if a suitable nucleophile is present elsewhere in the molecule or is introduced. While direct examples involving this compound are not extensively documented in the provided search results, the principle can be illustrated by analogous systems. For instance, unsaturated acyloxy sulfones can undergo intramolecular cyclization to generate fused furan rings. nih.gov Similarly, if the furan were further substituted with a side chain containing a nucleophilic group (e.g., a hydroxyl or amine), this group could displace the bromide to form a new fused ring system. The synthesis of fused furan rings is of significant interest due to their presence in various natural products. nih.govresearchgate.net Gold-catalyzed intramolecular heterocyclization is another modern method used to form furan-based fused rings from appropriate precursors. researchgate.net

Rearrangement Reactions:

Furan derivatives can undergo various rearrangement reactions, often catalyzed by acids or metals, or initiated by heat or light. thieme-connect.com The Cloke-Wilson rearrangement, for example, is a method to access multi-substituted dihydrofurans from activated cyclopropanes. thieme-connect.com While not a direct reaction of this compound itself, it demonstrates the types of skeletal reorganizations furan-containing systems can undergo. Another powerful method for creating tetrasubstituted furans involves a Pummerer-type rearrangement. acs.orgnih.gov Such rearrangements can be key steps in the synthesis of complex molecules and natural products. nih.gov

Reactions with Organometallic Reagents (e.g., Organocopper, Grignard Reagents)

The electrophilic carbon of the bromomethyl group readily reacts with nucleophilic organometallic reagents.

Grignard Reagents:

This compound can react with magnesium metal in an ether solvent, like diethyl ether or tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent, (3-methylfuran-2-yl)methylmagnesium bromide. libretexts.org This transformation inverts the polarity of the carbon atom, turning it from an electrophile into a potent nucleophile. libretexts.org This Grignard reagent can then be used in a wide array of subsequent reactions, most notably additions to carbonyl compounds like aldehydes and ketones to form alcohols. leah4sci.com It's crucial that these reactions are carried out under anhydrous conditions, as Grignard reagents are strong bases and will be quenched by protic solvents like water. libretexts.orgleah4sci.com

Organocopper Reagents (Cuprates):

Organocopper reagents, such as Gilman reagents (R₂CuLi), are generally softer and less basic nucleophiles than Grignard reagents. wikipedia.org They are highly effective in substitution reactions with alkyl halides. The reaction of this compound with a lithium dialkylcuprate would be expected to yield the corresponding 2-alkyl-3-methylfuran. In related systems, such as 3-(bromomethyl) furan-2,5-dione, enhanced reactivity towards organocopper reagents has been observed, leading to double SN2' type attacks. sctunisie.org This suggests that cuprates are effective reagents for forming new carbon-carbon bonds at the methyl position of bromomethylfurans.

Organometallic Reagent Typical Substrate Product Type Key Features
Grignard Reagent (RMgX)Aldehydes, KetonesAlcoholsForms a new C-C bond; reagent is a strong base and nucleophile. libretexts.orgleah4sci.com
Organocopper Reagent (R₂CuLi)Alkyl HalidesAlkylated FuransSofter nucleophile than Grignard; useful for substitution reactions. wikipedia.org

Radical Reactions and Their Pathways

Radical chemistry plays a crucial role in both the synthesis and potential reactions of this compound.

The most significant radical reaction involving this structural motif is its synthesis via the radical bromination of 3-methylfuran (B129892). This reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and often under photochemical or thermal conditions. numberanalytics.com The mechanism proceeds through a classic radical chain reaction with three main phases: initiation, propagation, and termination. libretexts.org

Initiation: The reaction begins with the homolytic cleavage of the initiator to form radicals. These radicals then react with NBS to generate a bromine radical (Br•). numberanalytics.commasterorganicchemistry.com

Propagation: The bromine radical abstracts a hydrogen atom from the methyl group of 3-methylfuran. This is the most favorable position for abstraction due to the formation of a resonance-stabilized allylic-type radical. This newly formed furan radical then reacts with a molecule of Br₂ (present in low concentration from the reaction of HBr with NBS) to form the product, this compound, and a new bromine radical, which continues the chain. masterorganicchemistry.comlibretexts.org

Termination: The chain reaction ceases when two radical species combine. libretexts.org

The selectivity for bromination at the methyl group over the furan ring is a key feature of using NBS under these conditions. researchgate.net

Radical Reaction Stage Description Key Species
InitiationGeneration of the initial bromine radical.Radical initiator (AIBN, etc.), NBS, Br• libretexts.org
PropagationA chain reaction involving abstraction of a methyl proton and reaction with bromine.3-methylfuran, Br•, 3-methylfuran radical, Br₂ libretexts.org
TerminationCombination of two radicals to end the chain.Br•, 3-methylfuran radical libretexts.org

Synthetic Applications and Derivatization Strategies of 2 Bromomethyl 3 Methylfuran

Role as a Versatile Synthetic Building Block in Organic Chemistry

2-(Bromomethyl)-3-methylfuran is a multifunctional building block in organic synthesis. researchgate.netresearchgate.net Its utility stems from the presence of the furan (B31954) ring, which can participate in various reactions, and the highly reactive bromomethyl group, which is susceptible to nucleophilic substitution and other transformations. This dual reactivity allows for its incorporation into a wide array of molecular architectures.

The compound serves as a foundational precursor for a multitude of more complex furan-containing molecules. The furan moiety itself is a key structural motif in many pharmaceuticals and natural products. researchgate.netijsrst.com By using this compound as a starting material, chemists can introduce the 3-methylfuran (B129892) core into larger molecules. For instance, the bromomethyl group can be converted into other functional groups, such as alcohols, aldehydes, or nitriles, which then undergo further reactions to build elaborate molecular frameworks. The synthesis of various substituted furans often involves the functionalization of simpler furan precursors, highlighting the importance of versatile starting materials like this compound. organic-chemistry.orgmdpi.com

The primary reactivity of this compound is that of an alkylating agent. nih.govwikipedia.org The carbon-bromine bond in the bromomethyl group is polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles. This allows the compound to introduce the (3-methylfuran-2-yl)methyl group into a variety of substrates.

This process, known as alkylation, results in the formation of a new carbon-carbon or carbon-heteroatom bond. oncohemakey.comoncohemakey.com A wide range of nucleophiles, including carbanions, amines, alcohols, and thiols, can be alkylated using this reagent. This reactivity is fundamental to its role in building more complex molecular structures from simpler precursors. For example, 2-(bromomethyl)-5-(fluoroalkyl)furans are noted to serve as effective alkylating agents. nih.gov

Table 1: Examples of Nucleophiles Used in Alkylation Reactions

Nucleophile ClassExample NucleophileProduct Type
Oxygen NucleophilesPhenoxides, AlkoxidesEthers
Nitrogen NucleophilesAmines, AzidesAmines, Azides
Carbon NucleophilesEnolates, OrganometallicsC-C Bonded Structures
Sulfur NucleophilesThiolatesThioethers

Construction of Complex Fused and Bridged Heterocyclic Systems

The reactivity of this compound can be harnessed to construct intricate fused and bridged heterocyclic systems. Fused heterocycles, where two or more rings share a common bond and two common atoms, are prevalent in medicinal chemistry and materials science. dspmuranchi.ac.inacdlabs.com

Synthesis of these systems can be achieved through intramolecular cyclization reactions. A substrate containing both the this compound moiety and a suitably positioned nucleophilic group can undergo an internal reaction to form a new ring fused to the furan. For example, a tethered amine or alcohol could displace the bromide to form a nitrogen- or oxygen-containing heterocyclic ring fused to the furan core. The Diels-Alder reaction, a powerful tool for forming six-membered rings, can also be employed with furan derivatives to create bridged systems. researchgate.net While direct examples involving this compound are specific, the principles of synthesizing fused systems like furo[2,3-c]isoquinolines demonstrate the potential utility of functionalized furans in such constructions. nih.gov

Utilization in Cross-Coupling Reactions (e.g., Suzuki-Miyaura type)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, which typically joins an organoboron compound with an organic halide, is a prominent example. youtube.comlibretexts.orgyoutube.com

While aryl and vinyl halides are the most common substrates, benzylic halides, which are structurally analogous to this compound, can also participate in these reactions. nih.gov In such a reaction, the bromomethyl group would react with an organoboronic acid in the presence of a palladium catalyst and a base. This enables the direct attachment of aryl or vinyl groups at the methylene (B1212753) position, providing a powerful method for creating complex molecular structures. scispace.com The reactivity of 2-(bromomethyl)furans as substrates in various coupling reactions is a recognized synthetic strategy. nih.gov

Table 2: Key Components of a Suzuki-Miyaura Coupling Reaction

ComponentRoleExample
SubstrateProvides the electrophilic carbonThis compound
Coupling PartnerProvides the nucleophilic carbonPhenylboronic acid
CatalystFacilitates the reaction cyclePd(PPh₃)₄
BaseActivates the organoboron speciesK₂CO₃, Cs₂CO₃
SolventDissolves reactantsDioxane, Toluene

The general mechanism involves three main steps: oxidative addition of the bromomethylfuran to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

Synthesis of Highly Functionalized Furan Derivatives

The strategic placement of the bromomethyl and methyl groups on the furan ring allows for the synthesis of a wide variety of highly functionalized derivatives. The reactivity of the bromomethyl group is the primary avenue for introducing new functionalities.

The most direct method for creating functionalized derivatives is through nucleophilic substitution at the bromomethyl position. The bromine atom is an excellent leaving group, readily displaced by a diverse array of nucleophiles. This allows for the introduction of a wide range of functional groups, significantly expanding the chemical space accessible from this single precursor. researchgate.net

For example, reaction with sodium azide (B81097) (NaN₃) would yield 2-(azidomethyl)-3-methylfuran, a precursor for amines or triazoles. Reaction with potassium cyanide (KCN) would produce (3-methylfuran-2-yl)acetonitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. The versatility of this position allows for the synthesis of polysubstituted furans which are important motifs in bioactive compounds and functional materials. researchgate.net

Table 3: Functional Group Interconversions via Derivatization

ReagentFunctional Group IntroducedProduct Class
Sodium Azide (NaN₃)Azide (-N₃)Organic Azides
Potassium Cyanide (KCN)Cyano (-CN)Nitriles
Sodium Hydroxide (B78521) (NaOH)Hydroxyl (-OH)Alcohols
Triphenylphosphine (PPh₃)Phosphonium (B103445) salt (-PPh₃⁺Br⁻)Wittig Reagents
Sodium Thiophenoxide (NaSPh)Phenylthio (-SPh)Thioethers

Further Functionalization of the Furan Core

Beyond the versatile reactions of the bromomethyl group, the furan ring of this compound itself can undergo further functionalization, offering pathways to more complex and diverse molecular architectures. The inherent reactivity of the furan core, influenced by the electron-donating methyl group and the electron-withdrawing bromomethyl substituent, allows for several key transformations, primarily through cycloaddition and electrophilic substitution reactions.

Diels-Alder Reactions

The furan moiety in this compound can act as a diene in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. This powerful carbon-carbon bond-forming reaction allows for the construction of oxabicyclic systems, which can serve as precursors to a variety of other cyclic and aromatic compounds. The reactivity of the furan ring in this context is enhanced by the electron-donating nature of the 3-methyl group.

In a typical Diels-Alder reaction, this compound would react with a dienophile, an alkene or alkyne bearing electron-withdrawing groups, to form a 7-oxabicyclo[2.2.1]heptene derivative. The regioselectivity and stereoselectivity of this reaction are governed by the electronic and steric properties of both the furan derivative and the dienophile. For instance, the reaction with a symmetrical dienophile like maleic anhydride (B1165640) would be expected to yield a single major adduct.

DieneDienophileProductReaction ConditionsYield (%)Reference
This compoundMaleic Anhydride1-(Bromomethyl)-8-methyl-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydrideVaries (e.g., thermal or Lewis acid catalysis)Not ReportedN/A
This compoundN-Phenylmaleimide1-(Bromomethyl)-8-methyl-2-phenyl-2-aza-7-oxabicyclo[2.2.1]hept-5-ene-3,4-dioneVaries (e.g., thermal or Lewis acid catalysis)Not ReportedN/A

This table is illustrative and based on the general reactivity of furans in Diels-Alder reactions, as specific data for this compound was not found in the searched literature.

Electrophilic Aromatic Substitution

The furan ring is an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution. The position of substitution is directed by the existing substituents. In this compound, the most likely position for electrophilic attack is the C5 position, which is activated by the 3-methyl group and is the least sterically hindered of the available positions on the furan ring. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation.

Nitration: The introduction of a nitro group (-NO2) onto the furan ring can be achieved using nitrating agents such as nitric acid in the presence of a dehydrating agent like sulfuric acid. This reaction would be expected to yield 2-(bromomethyl)-3-methyl-5-nitrofuran.

Halogenation: Further halogenation of the furan core, for instance with bromine or chlorine in the presence of a Lewis acid catalyst, would also be anticipated to occur at the C5 position, leading to the formation of 2-(bromomethyl)-5-bromo-3-methylfuran or its chloro-analogue.

Friedel-Crafts Acylation: The introduction of an acyl group can be accomplished via Friedel-Crafts acylation, reacting this compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst. This would result in the formation of a 5-acyl-2-(bromomethyl)-3-methylfuran derivative.

ReactionReagentsExpected ProductReference
NitrationHNO3, H2SO42-(Bromomethyl)-3-methyl-5-nitrofuranN/A
BrominationBr2, FeBr32-(Bromomethyl)-5-bromo-3-methylfuranN/A
Friedel-Crafts AcylationRCOCl, AlCl31-(5-(Bromomethyl)-4-methylfuran-2-yl)ethan-1-one (for R=CH3)N/A

This table presents expected outcomes based on established principles of electrophilic aromatic substitution on substituted furans, as specific experimental data for this compound was not available in the searched sources.

Metallation and Subsequent Functionalization

Another strategy for the functionalization of the furan core involves metallation, typically through deprotonation with a strong base like an organolithium reagent, followed by quenching with an electrophile. For this compound, the most acidic proton on the furan ring is expected to be at the C5 position. Treatment with a strong base could therefore generate a 5-lithiated intermediate. This powerful nucleophile can then react with a wide range of electrophiles, such as aldehydes, ketones, alkyl halides, and carbon dioxide, to introduce a variety of functional groups at the C5 position. This method offers a versatile route to 2,3,5-trisubstituted furans.

BaseElectrophileExpected Product at C5Reference
n-Butyllithium(CH3)2CO (Acetone)2-(5-(Bromomethyl)-4-methylfuran-2-yl)propan-2-olN/A
n-ButyllithiumCO2 then H+5-(Bromomethyl)-4-methylfuran-2-carboxylic acidN/A
n-ButyllithiumCH3I2-(Bromomethyl)-3,5-dimethylfuranN/A

This table illustrates potential synthetic pathways via metallation based on the known reactivity of similar furan derivatives. Specific literature detailing these transformations for this compound was not identified in the search.

Advanced Characterization Methodologies in the Study of Bromomethylated Furans

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 2-(Bromomethyl)-3-methylfuran. By analyzing the magnetic properties of atomic nuclei, NMR provides a clear picture of the molecular framework.

Proton (¹H) NMR for Structural Connectivity and Chemical Shifts

Proton NMR (¹H NMR) spectroscopy offers precise information about the chemical environment of hydrogen atoms within a molecule. For this compound, the expected ¹H NMR spectrum would exhibit distinct signals corresponding to the furan (B31954) ring protons, the methyl group, and the bromomethyl group.

The chemical shifts (δ) are influenced by the electron density around the protons. The electronegative bromine atom and the oxygen atom within the furan ring significantly affect the positions of the signals. Based on data from analogous furan derivatives, the predicted chemical shifts for the protons of this compound in a standard solvent like deuterated chloroform (B151607) (CDCl₃) are detailed below.

The protons on the furan ring (H-4 and H-5) are expected to appear as doublets due to coupling with each other. The bromomethyl protons (-CH₂Br) would likely present as a singlet, and the methyl protons (-CH₃) would also be a singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
H-5 ~7.2-7.4 d
H-4 ~6.2-6.4 d
-CH₂Br ~4.5 s
-CH₃ ~2.0-2.2 s

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, which often allows for the clear resolution of all carbon signals. libretexts.org

The positions of the carbon signals are influenced by their hybridization and the electronegativity of attached atoms. The carbons of the furan ring are expected in the aromatic region, while the methyl and bromomethyl carbons will appear in the aliphatic region. The carbon attached to the bromine atom (C-6) is expected to be significantly downfield due to the deshielding effect of the bromine.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C-2 ~148-152
C-5 ~140-143
C-3 ~115-118
C-4 ~110-113
C-6 (-CH₂Br) ~25-30
C-7 (-CH₃) ~10-14

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. researchgate.netyoutube.comustc.edu.cnuvic.ca

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other. For this compound, a cross-peak would be expected between the signals of H-4 and H-5, confirming their adjacent positions on the furan ring. researchgate.netyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton and carbon atoms. ustc.edu.cn An HSQC spectrum would show cross-peaks connecting the H-4 signal to the C-4 signal, H-5 to C-5, the -CH₂Br protons to the C-6 carbon, and the -CH₃ protons to the C-7 carbon. This is crucial for the definitive assignment of the carbon signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting mass spectrum displays the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions.

For this compound, the molecular ion peak (M⁺) would be observed. A characteristic feature of bromine-containing compounds is the presence of two peaks for the molecular ion, [M]⁺ and [M+2]⁺, in an approximate 1:1 ratio, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. savemyexams.com

The fragmentation pattern would likely involve the loss of the bromine atom, leading to a significant peak at [M-Br]⁺. Another probable fragmentation pathway is the cleavage of the bromomethyl group, resulting in a furan-methyl radical and a bromomethyl cation, or vice-versa. The most stable fragment, the furfuryl-type cation, would likely be a prominent peak in the spectrum.

Table 3: Predicted Key Fragments in the EI-MS of this compound

m/z Ion
174/176 [C₆H₇BrO]⁺ (Molecular Ion)
95 [C₆H₇O]⁺ (Loss of Br)
93/95 [CH₂Br]⁺
81 [C₅H₅O]⁺

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the determination of the elemental formula of the molecular ion and its fragments.

For this compound, with a molecular formula of C₆H₇BrO, HRMS would be able to confirm this composition by matching the measured accurate mass to the calculated theoretical mass. This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental formulas, thus providing definitive identification.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental analytical technique for identifying functional groups within a molecule. For bromomethylated furans like this compound, IR spectroscopy provides critical information by detecting the characteristic vibrational frequencies of its constituent bonds. The analysis of the IR spectrum allows for the confirmation of the furan ring, the bromomethyl group, and other structural features.

The furan ring itself has several characteristic absorption bands. These include C-H stretching vibrations for the hydrogens attached to the ring, C=C stretching from the double bonds within the ring, and various ring stretching or breathing modes. The C-O-C stretching vibration within the furan ring is also a key identifier. udayton.edu The presence of the bromomethyl group (-CH₂Br) introduces additional characteristic absorptions, most notably the C-Br stretching vibration, which typically appears in the far-infrared region. jasco-global.com

Detailed research findings for related brominated furan compounds show specific absorption frequencies that are instrumental in structural confirmation. derpharmachemica.com For instance, the analysis of various furan derivatives consistently identifies furan ring protons and specific functional group vibrations. While a dedicated spectrum for this compound is not publicly detailed, the expected vibrational frequencies can be reliably predicted based on extensive studies of similar compounds. udayton.edupearson.com

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H StretchFuran Ring~3100 - 3150Medium-Weak
Asymmetric CH₃ StretchMethyl Group~2960Medium
Symmetric CH₃ StretchMethyl Group~2870Medium
Asymmetric CH₂ StretchBromomethyl Group~2925Medium
Symmetric CH₂ StretchBromomethyl Group~2855Medium
C=C StretchFuran Ring~1500 - 1600Medium-Strong
Ring StretchingFuran Ring~1380 - 1480Medium-Strong
C-O-C Asymmetric StretchFuran Ring~1250 - 1280Strong
C-O-C Symmetric StretchFuran Ring~1010 - 1030Strong
C-Br StretchBromomethyl Group~500 - 600Medium-Strong

Advanced Chromatographic Techniques for Separation and Purity Assessment

Advanced chromatographic techniques are indispensable for the analysis of bromomethylated furans. They are crucial for separating the target compound from starting materials, byproducts, and isomers, as well as for assessing its purity. Given the reactivity of the bromomethyl group, these methods must be robust and provide high resolution.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Isomer Resolution

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It offers exceptional sensitivity and selectivity, which are critical for resolving and identifying isomers. The initial gas chromatography stage separates compounds based on their boiling points and interactions with the stationary phase of the column.

Research has demonstrated that GC-MS/MS can effectively resolve furan isomers, such as 2-methylfuran (B129897) and 3-methylfuran (B129892), which often co-exist in reaction mixtures. mdpi.comnih.gov This capability is directly applicable to the analysis of bromomethylated furans, where positional isomers (e.g., this compound vs. 3-(Bromomethyl)-2-methylfuran) may be formed during synthesis. The use of specific capillary columns, such as the HP-5MS, is common for separating these types of isomers. mdpi.comnih.gov

The mass spectrometer serves as a highly specific detector. In tandem MS (MS/MS), a specific precursor ion from the target analyte is selected, fragmented, and then one or more specific product ions are monitored. This multiple reaction monitoring (MRM) mode significantly reduces chemical noise and enhances detection limits, allowing for accurate quantification even in complex matrices. waters.com While traditional GC-MS with electron ionization (EI) can be challenged by extensive fragmentation and ambiguous identification of isomers, advanced soft ionization techniques like atmospheric pressure gas chromatography (APGC) can yield more molecular ion information, further aiding in structural elucidation. waters.comchromatographytoday.com

Table 2: Typical GC-MS/MS Parameters for Furan Derivative Analysis

ParameterTypical SettingPurpose
GC System
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm)Provides good separation for non-polar to semi-polar volatile compounds. mdpi.comnih.gov
Injection ModeSplitlessMaximizes analyte transfer to the column for trace analysis.
Oven ProgramTemperature gradient (e.g., 40°C to 300°C)Optimizes separation of compounds with different volatilities.
MS System
Ionization ModeElectron Ionization (EI) or APGCEI is standard; APGC provides softer ionization. waters.com
AnalyzerTriple Quadrupole (QqQ)Enables MS/MS experiments for high selectivity and sensitivity. science.gov
Detection ModeMultiple Reaction Monitoring (MRM)Increases specificity and lowers detection limits by monitoring specific ion transitions. mdpi.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another vital technique for the analysis and purification of furan derivatives, particularly for those that are less volatile or thermally labile. rsc.org While GC-MS is often preferred for volatile furans, HPLC is advantageous for reaction monitoring and purity assessment of larger, more complex molecules containing the furan moiety. chromatographyonline.com

In a typical HPLC setup for furan derivatives, a reverse-phase column, such as a C18 column, is used. rsc.org The separation is achieved by eluting the sample with a mobile phase, which is usually a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. rsc.orggoogle.com The gradient of the mobile phase composition can be adjusted to achieve optimal separation of the target compound from impurities. Detection is commonly performed using an ultraviolet (UV) detector, as the furan ring exhibits UV absorbance.

For complex mixtures or trace-level analysis, coupling HPLC with a mass spectrometer (LC-MS) provides an additional layer of specificity and sensitivity, similar to GC-MS. This allows for the definitive identification of peaks based on their mass-to-charge ratio. HPLC methods are crucial for purifying synthesized bromomethylated furans and for ensuring the final product meets the required purity specifications before its use in subsequent applications. rsc.org

Computational and Theoretical Chemistry Studies on 2 Bromomethyl 3 Methylfuran

Computational and theoretical chemistry provide powerful tools for understanding the intrinsic properties and reactivity of molecules like 2-(Bromomethyl)-3-methylfuran at an atomic level. Although specific computational studies focused exclusively on this compound are not extensively available in published literature, a substantial body of research on furan (B31954) and its derivatives allows for a detailed theoretical exploration of its expected chemical behavior. By applying established computational methodologies, we can predict its electronic structure, reaction mechanisms, and physical properties.

Future Research Directions and Perspectives

Development of Green and Sustainable Synthetic Routes for Bromomethylfurans

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, focusing on the use of renewable resources and environmentally benign processes. Furan (B31954) compounds, often derived from lignocellulosic biomass, are central to this sustainable shift. mdpi.comrsc.orgresearchgate.netucl.ac.uk Research is increasingly directed towards developing synthetic pathways to bromomethylfurans that originate from biomass-derived platform molecules like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). ucl.ac.ukijabbr.com This approach circumvents the reliance on petrochemical feedstocks and aligns with the goals of a circular economy. rsc.org

Key areas for future investigation include:

Biomass Valorization: Developing efficient catalytic or biocatalytic methods to convert C5 and C6 sugars from biomass into 3-methylfuran (B129892) precursors, which can then be selectively brominated. researchgate.netucl.ac.uk

Atom-Economic Reactions: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste. This includes exploring direct C-H activation and functionalization techniques that avoid the need for pre-functionalized substrates. nih.gov

Safer Reagents and Solvents: Replacing hazardous brominating agents and conventional organic solvents with greener alternatives. This could involve enzymatic halogenation or the use of ionic liquids and supercritical fluids as reaction media. frontiersin.org

Energy Efficiency: Investigating photochemical or microwave-assisted synthesis to reduce reaction times and energy consumption compared to traditional thermal methods.

By focusing on these areas, researchers can establish a truly sustainable life cycle for 2-(bromomethyl)-3-methylfuran, from renewable feedstock to final application.

Exploration of Novel Catalytic Systems for Functionalization and Transformation

The reactivity of this compound offers a dual handle for chemical modification: the electrophilic carbon of the bromomethyl group and the C-H bonds of the furan ring. Modern catalysis provides powerful tools to exploit this reactivity with high precision and efficiency. nih.gov Future research will likely focus on developing novel catalytic systems to expand the synthetic utility of this building block.

Promising avenues of exploration include:

Cross-Coupling Reactions: Utilizing transition-metal catalysts (e.g., palladium, nickel, copper) to perform cross-coupling reactions at the bromomethyl position, enabling the formation of C-C, C-N, and C-O bonds with a wide array of nucleophiles.

C-H Functionalization: Applying advanced catalytic methods to directly functionalize the C-H bonds of the furan ring. nih.govacs.orgacs.orgnih.govthieme-connect.com This strategy allows for the late-stage modification of the furan scaffold, providing rapid access to diverse derivatives without the need for lengthy de novo synthesis. nih.govacs.org Catalysts based on earth-abundant metals like iron and cobalt are particularly attractive for their low cost and toxicity. acs.orgnih.gov

Photoredox Catalysis: Harnessing the power of visible light to generate radical intermediates from the C-Br bond, enabling novel transformations under exceptionally mild conditions. This approach opens doors to reactions that are inaccessible through traditional thermal methods.

Biocatalysis: Employing enzymes to perform selective transformations on the this compound molecule, offering unparalleled chemo-, regio-, and stereoselectivity under aqueous and ambient conditions.

The development of these catalytic systems will not only enhance the synthetic toolbox for furan chemistry but also enable the construction of complex molecular architectures with greater control and efficiency.

Design and Synthesis of Advanced Furan-Based Chemical Scaffolds with Tunable Reactivity

The furan nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents with a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. ucl.ac.ukijabbr.comnih.govpharmaguideline.comijabbr.comorientjchem.orgnih.gov The structure of this compound makes it an ideal starting point for the design and synthesis of novel furan-based scaffolds with tailored biological functions.

Future research in this area will focus on:

Scaffold Elaboration: Using the bromomethyl group as a reactive handle to attach the 3-methylfuran moiety to other molecular frameworks, thereby creating hybrid molecules with potentially synergistic biological activities.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the furan ring and the groups attached via the methylene (B1212753) bridge to understand how structural changes impact biological efficacy and selectivity. ijabbr.com

Bioisosteric Replacement: Utilizing the 3-methylfuran group as a bioisostere for other aromatic rings (e.g., phenyl, thiophene) in known bioactive compounds. orientjchem.org This can lead to improved pharmacokinetic profiles, enhanced target binding, or reduced toxicity.

Tunable Reactivity: Exploiting the electronic effects of the methyl group and other potential substituents on the furan ring to fine-tune its reactivity in key synthetic steps, such as Diels-Alder reactions, allowing for the construction of complex polycyclic systems. acs.orgresearchgate.net

By leveraging this compound as a versatile building block, chemists can rapidly generate libraries of complex and diverse furan-containing molecules for high-throughput screening in drug discovery programs. nih.gov

Integration of this compound into Automated Synthesis Platforms

The demand for rapid synthesis and screening of new chemical entities in both pharmaceutical and materials science has driven the development of automated synthesis platforms. researchgate.net Flow chemistry and high-throughput synthesis are powerful technologies that enable the rapid, efficient, and reproducible production of compound libraries. nih.govdurham.ac.ukcam.ac.ukuc.pt

The reactive nature of this compound makes it an excellent candidate for integration into these automated systems. nih.govnih.gov Key future directions include:

Flow Chemistry Protocols: Developing robust flow chemistry protocols for reactions involving this compound. Continuous flow reactors offer superior control over reaction parameters (temperature, pressure, time), enhancing safety and scalability, particularly for highly exothermic or rapid reactions. durham.ac.uk

High-Throughput Experimentation (HTE): Using automated, parallel synthesis platforms to rapidly explore a wide range of reaction conditions and coupling partners for this compound. This accelerates the discovery of optimal synthetic routes and novel derivatives. chemrxiv.org

Combinatorial Library Synthesis: Integrating this compound into multi-step automated sequences to generate large libraries of related compounds. nih.gov By combining it with other reactive building blocks, complex molecules can be assembled in a modular and programmable fashion, significantly accelerating the design-make-test cycle in discovery research. nih.govforesight.org

The incorporation of this furan building block into automated workflows will democratize access to complex molecules and unlock new possibilities for discovering materials and medicines with novel properties.

Application in Materials Science and Polymer Chemistry

Furan-based polymers are gaining significant attention as sustainable alternatives to petroleum-derived materials. wikipedia.orggminsights.com They offer unique properties, including high thermal stability, inherent flame retardancy, and resistance to chemical attack. wikipedia.orgresearchgate.net The compound this compound serves as a valuable monomer and functionalizing agent for creating a new generation of advanced furanic polymers.

Future research will likely explore:

Novel Polymer Backbones: Using this compound in polymerization reactions (e.g., polycondensation) to create polymers with the 3-methylfuran unit directly in the main chain. This can influence the polymer's solubility, thermal properties, and electronic characteristics. rsc.org

Pendant Functionalization: Grafting the this compound unit onto existing polymer backbones. The reactive bromomethyl group can then be used for post-polymerization modification, allowing for the introduction of specific functionalities.

Conjugated Polymers: Incorporating the furan ring into conjugated polymer systems for applications in organic electronics, such as organic photovoltaics (OPVs) and light-emitting diodes (OLEDs). The furan heterocycle can favorably modify the electronic bandgap and charge transport properties of these materials. rsc.orgbit.edu.cnlbl.govresearchgate.net

Reversible Polymers and Adhesives: Utilizing the furan moiety for Diels-Alder chemistry to create thermally reversible cross-linked networks. researchgate.net This could lead to the development of self-healing materials, recyclable thermosets, and reactive hot-melt adhesives. researchgate.net

Bio-based Resins and Composites: Developing furan resins derived from monomers like this compound for use as binders in foundry sand castings or as matrices for fiber-reinforced composites, offering a sustainable alternative to traditional phenolic and epoxy resins. wikipedia.org

The versatility of this compound provides a pathway to novel polymeric materials with enhanced performance and sustainability, addressing key challenges in modern materials science. nih.govacs.orgresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.